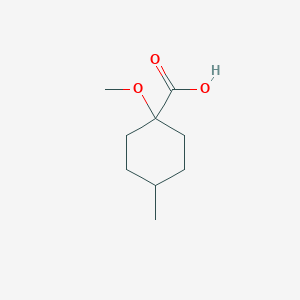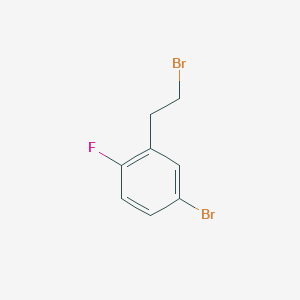![molecular formula C11H13N3O2 B12314886 N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide](/img/structure/B12314886.png)
N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide is a chemical compound with the molecular formula C11H13N3O2 and a molecular weight of 219.24 g/mol . This compound is characterized by the presence of an oxane ring, a pyrazole ring, and a prop-2-ynamide group, making it a unique structure in organic chemistry.
Méthodes De Préparation
The synthesis of N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide typically involves a multi-step process. One common method includes the reaction of oxane derivatives with pyrazole intermediates under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Analyse Des Réactions Chimiques
N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
N-[1-(Oxan-2-yl)-1H-pyrazol-4-yl]prop-2-ynamide can be compared with other similar compounds, such as:
N-(Prop-2-yn-1-yl)pyridin-2-amines: These compounds share a similar prop-2-yn-1-yl group but differ in the ring structures attached.
Imidazo[1,2-a]pyridines: These compounds have a different heterocyclic ring system but may undergo similar chemical reactions.
The uniqueness of this compound lies in its specific combination of oxane and pyrazole rings, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H13N3O2 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
N-[1-(oxan-2-yl)pyrazol-4-yl]prop-2-ynamide |
InChI |
InChI=1S/C11H13N3O2/c1-2-10(15)13-9-7-12-14(8-9)11-5-3-4-6-16-11/h1,7-8,11H,3-6H2,(H,13,15) |
Clé InChI |
ZOJNVDNGJZUIJD-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=O)NC1=CN(N=C1)C2CCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12314829.png)


![rac-methyl 2-[(1R,2S)-2-aminocyclopentyl]acetate hydrochloride](/img/structure/B12314848.png)

![rac-{1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride, cis](/img/structure/B12314862.png)
![3-ethynyl-8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one](/img/structure/B12314869.png)

![2-{[4-(4-Chlorophenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetohydrazide](/img/structure/B12314874.png)

![(4Z,7Z,10Z,13Z,16Z,19Z)-N-[6-hydroxy-5-(hydroxymethyl)hexyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B12314879.png)


